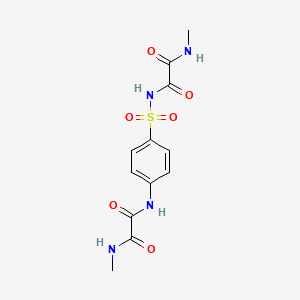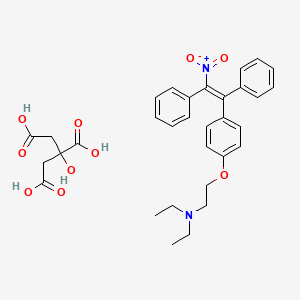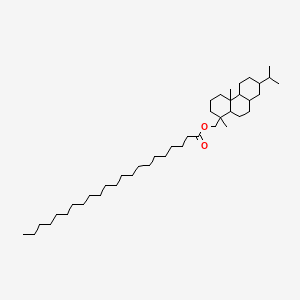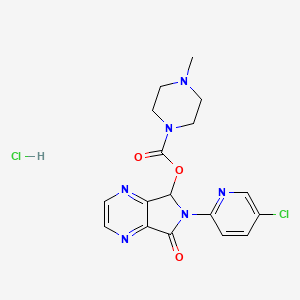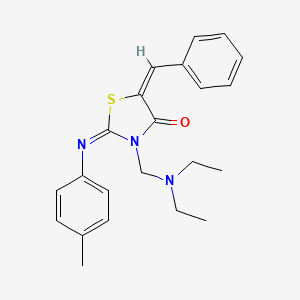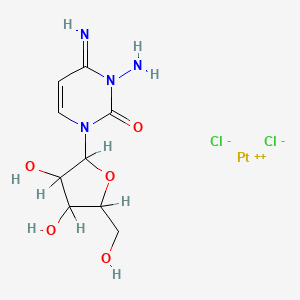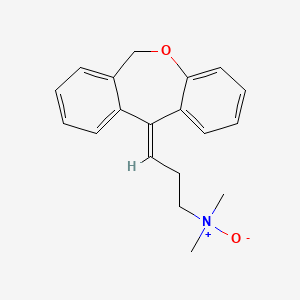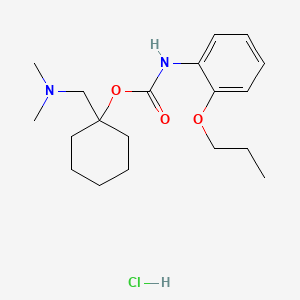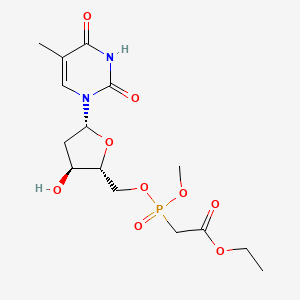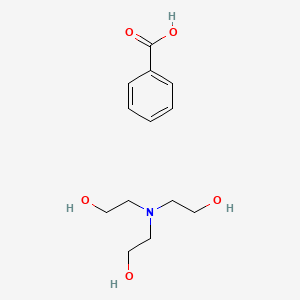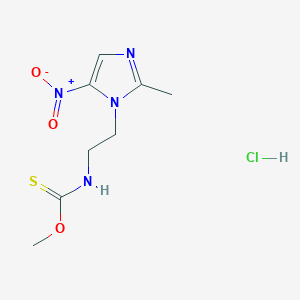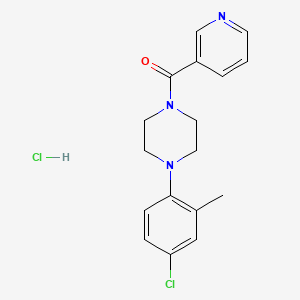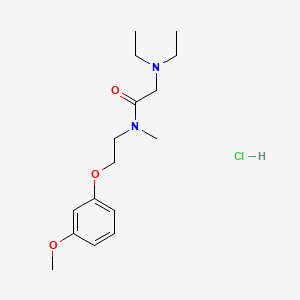
Acetamide, 2-(diethylamino)-N-(2-(m-methoxyphenoxy)ethyl)-N-methyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, 2-(diethylamino)-N-(2-(m-methoxyphenoxy)ethyl)-N-methyl-, hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes an acetamide group, a diethylamino group, and a methoxyphenoxyethyl group. The hydrochloride form of this compound is often used in research due to its increased solubility in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(diethylamino)-N-(2-(m-methoxyphenoxy)ethyl)-N-methyl-, hydrochloride typically involves multiple steps. One common method starts with the reaction of 2-(m-methoxyphenoxy)ethylamine with diethylamine in the presence of a suitable catalyst. This intermediate product is then reacted with acetic anhydride to form the final acetamide compound. The hydrochloride salt is formed by treating the acetamide with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, 2-(diethylamino)-N-(2-(m-methoxyphenoxy)ethyl)-N-methyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted acetamides.
Aplicaciones Científicas De Investigación
Acetamide, 2-(diethylamino)-N-(2-(m-methoxyphenoxy)ethyl)-N-methyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic effects, including its use as an analgesic or anesthetic agent.
Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of Acetamide, 2-(diethylamino)-N-(2-(m-methoxyphenoxy)ethyl)-N-methyl-, hydrochloride involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
Acetamide, N-(2-(m-methoxyphenoxy)ethyl)-N-methyl-: Lacks the diethylamino group.
Acetamide, 2-(diethylamino)-N-(2-(m-methoxyphenoxy)ethyl)-: Lacks the N-methyl group.
Acetamide, 2-(diethylamino)-N-(2-(m-methoxyphenoxy)ethyl)-N-ethyl-: Has an ethyl group instead of a methyl group.
Uniqueness
The presence of both the diethylamino and N-methyl groups in Acetamide, 2-(diethylamino)-N-(2-(m-methoxyphenoxy)ethyl)-N-methyl-, hydrochloride makes it unique compared to its analogs. These groups contribute to its distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
97703-03-2 |
|---|---|
Fórmula molecular |
C16H27ClN2O3 |
Peso molecular |
330.8 g/mol |
Nombre IUPAC |
2-(diethylamino)-N-[2-(3-methoxyphenoxy)ethyl]-N-methylacetamide;hydrochloride |
InChI |
InChI=1S/C16H26N2O3.ClH/c1-5-18(6-2)13-16(19)17(3)10-11-21-15-9-7-8-14(12-15)20-4;/h7-9,12H,5-6,10-11,13H2,1-4H3;1H |
Clave InChI |
MCAJDJUULRWDNK-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC(=O)N(C)CCOC1=CC=CC(=C1)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



